18|A-Glycyrrhetyl-3-O-sulfate-d3
Description
Overview of Pentacyclic Triterpenoids as Core Scaffolds in Bioscience Investigations
Pentacyclic triterpenoids are a large and structurally diverse class of natural products, widely distributed in the plant kingdom and fungi. nih.govrsc.org These compounds are derived from the cyclization of squalene (B77637) and are characterized by a five-ring structure, which can be further classified into main groups such as lupane, oleanane, and ursane. nih.gov Their rigid and complex molecular architecture provides a versatile scaffold for a wide array of biological activities.
For decades, pentacyclic triterpenoids have been a focal point of bioscience research due to their significant pharmacological properties, which include anti-inflammatory, anti-viral, anti-cancer, and hepatoprotective effects. nih.govrsc.org For instance, betulinic acid, a lupane-type triterpenoid (B12794562), has shown anti-HIV and anti-cancer activities. nih.gov The broad spectrum of biological activities has spurred extensive research into their mechanisms of action, structure-activity relationships, and potential therapeutic applications. nih.govnih.govfigshare.com However, the low bioavailability of some pentacyclic triterpenoids can limit their clinical utility, prompting the development of derivatives with improved pharmacological profiles. nih.govmdpi.com
The Significance of Sulfate (B86663) Conjugation in Endogenous and Xenobiotic Metabolism Studies
Sulfate conjugation is a crucial phase II metabolic reaction that plays a vital role in the biotransformation of a wide range of endogenous and exogenous compounds, including drugs, xenobiotics, hormones, and neurotransmitters. nih.govelsevierpure.comjove.com This process involves the addition of a sulfonate group (-SO3-) to a substrate, a reaction catalyzed by sulfotransferase (SULT) enzymes. elsevierpure.comjove.com The sulfate donor for this reaction is 3'-phosphoadenosine-5'-phosphosulfate (PAPS). elsevierpure.comwikipedia.org
The primary function of sulfation is to increase the water solubility of compounds, thereby facilitating their excretion from the body. jove.com Sulfate conjugates are typically more polar and anionic than their parent compounds. nih.gov This biotransformation pathway is of great interest in metabolism studies as it can significantly influence the pharmacokinetic and pharmacodynamic properties of a substance. nih.gov In some instances, sulfation can lead to the bioactivation of a compound, resulting in pharmacologically active metabolites. jove.com Conversely, it can also be a detoxification pathway. The study of sulfate conjugation is therefore essential for understanding the disposition and potential toxicity of various compounds within a biological system. nih.govnih.govacs.org
Fundamental Principles and Applications of Deuterium (B1214612) Labeling in Chemical and Biological Research
Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. Deuterium labeling involves the strategic replacement of one or more hydrogen atoms in a molecule with deuterium atoms. clearsynth.comyoutube.com This substitution results in a molecule that is chemically very similar to its non-labeled counterpart but has a greater mass. clearsynth.com This mass difference is the key to its utility in research and can be readily detected by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org
The applications of deuterium labeling in chemical and biological research are extensive and varied:
Mechanistic Studies: The C-D bond is stronger than the C-H bond, leading to a kinetic isotope effect (KIE) where reactions involving the cleavage of a C-D bond are slower than those involving a C-H bond. chem-station.com This phenomenon is invaluable for elucidating reaction mechanisms. chem-station.comsymeres.com
Metabolic and Pharmacokinetic Studies: Deuterated compounds are excellent tracers for studying the absorption, distribution, metabolism, and excretion (ADME) of drugs and other xenobiotics. clearsynth.comsymeres.comyoutube.com They allow researchers to follow the metabolic fate of a molecule within an organism. clearsynth.com
Quantitative Analysis: Deuterium-labeled compounds are widely used as internal standards in quantitative bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS), due to their similar chemical properties and retention times to the analyte of interest, ensuring high accuracy and precision. youtube.com
Drug Development: Incorporating deuterium into drug molecules can sometimes alter their metabolic pathways, potentially leading to improved pharmacokinetic profiles, such as reduced clearance rates and extended half-lives. symeres.com
Rationale for Investigating 18α-Glycyrrhetyl-3-O-sulfate-d3 within a Mechanistic and Analytical Research Framework
The specific compound, 18α-Glycyrrhetyl-3-O-sulfate-d3, is a deuterated form of a sulfated metabolite of glycyrrhetinic acid. Glycyrrhetinic acid is a pentacyclic triterpenoid derived from licorice root. smolecule.com The "d3" designation indicates the presence of three deuterium atoms. smolecule.com
The investigation of this particular molecule is driven by several key factors:
Metabolite of Interest: 18β-Glycyrrhetyl-3-O-sulfate has been identified as a significant metabolite of glycyrrhetinic acid and is a potent inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). nih.govnih.govmedchemexpress.com This enzyme is crucial in steroid metabolism. nih.gov
Analytical Standard: As a deuterated analog, 18α-Glycyrrhetyl-3-O-sulfate-d3 serves as an ideal internal standard for the accurate quantification of the non-labeled 18α-Glycyrrhetyl-3-O-sulfate in biological samples using mass spectrometry-based methods. This is critical for pharmacokinetic and metabolism studies.
Mechanistic Probe: The deuterium label can be used to trace the metabolic pathways of glycyrrhetinic acid and its sulfated conjugates. It can help in identifying and quantifying metabolites and understanding the enzymes involved in their formation and further transformation. nih.govresearchgate.net
In essence, 18α-Glycyrrhetyl-3-O-sulfate-d3 is a specialized chemical tool designed to facilitate a deeper understanding of the metabolism and biological activity of glycyrrhetinic acid and its derivatives.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H46O7S |
|---|---|
Molecular Weight |
553.8 g/mol |
IUPAC Name |
(2S,4aS,6aR,6aS,6bR,8aR,10R,12aS,14bR)-10,11,11-trideuterio-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-10-sulfooxy-3,4,5,6,6a,7,8,8a,12,14b-decahydro-1H-picene-2-carboxylic acid |
InChI |
InChI=1S/C30H46O7S/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)37-38(34,35)36)20(31)16-18-19-17-27(4,24(32)33)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23H,8-15,17H2,1-7H3,(H,32,33)(H,34,35,36)/t19-,21-,22+,23+,26+,27-,28-,29+,30+/m0/s1/i9D2,22D |
InChI Key |
IKLVARHEXXESBF-QKXRZDKOSA-N |
Isomeric SMILES |
[2H][C@]1(C(C[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2C(=O)C=C4[C@]3(CC[C@@]5([C@H]4C[C@@](CC5)(C)C(=O)O)C)C)C)C)([2H])[2H])OS(=O)(=O)O |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OS(=O)(=O)O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
Origin of Product |
United States |
Chemical Synthesis and Stereochemical Considerations of 18α Glycyrrhetyl 3 O Sulfate D3
Strategies for the Preparation of Glycyrrhetinic Acid Derivatives
Glycyrrhetinic acid (GA) is a pentacyclic triterpenoid (B12794562) derived from the hydrolysis of glycyrrhizin, a major active component of licorice root. frontiersin.orgrsc.org Its unique structure has four key sites for chemical modification, with the hydroxyl group at the C-3 position being a common target for creating derivatives with enhanced biological and pharmacological properties. nih.gov
Synthesis of 18α-Glycyrrhetinic Acid Precursors
The starting material, 18β-glycyrrhetinic acid, is the more abundant and stable isomer. frontiersin.org The 18α-isomer can be prepared from the 18β-isomer through various methods. One approach involves treating 18β-glycyrrhizic acid with a methanolic solution of HCl, which results in a mixture of the methyl esters of 18α- and 18β-glycyrrhetinic acids. researchgate.net This mixture can then be separated by chromatography after benzoylation. researchgate.net Alkaline hydrolysis of the isolated methyl 3-benzoyl-18α-glycyrrhetinate yields 18α-glycyrrhetinic acid. researchgate.net
Another method involves the direct hydrolysis of glycyrrhizic acid in an acidic medium, followed by purification steps to isolate the glycyrrhetinic acid. google.comgoogle.com Enzymatic methods are also being explored, using specific enzymes to convert glycyrrhizic acid into 18β-glycyrrhetinic acid, which can then be isomerized to the 18α form. wipo.int
The table below summarizes various synthetic precursors and their intermediates.
| Precursor | Intermediate | Product | Reference |
| 18β-Glycyrrhizic acid | Methyl esters of 18α- and 18β-glycyrrhetinic acids | 18α-Glycyrrhetinic acid | researchgate.net |
| Glycyrrhizic acid | Glycyrrhetinic acid crude product | Purified glycyrrhetinic acid | google.comgoogle.com |
| Glycyrrhizic acid | 18β-Glycyrrhetinic acid | 18α-Glycyrrhetinic acid | wipo.int |
Regioselective Functionalization at the C-3 Position
The C-3 hydroxyl group of glycyrrhetinic acid is a primary site for modification to alter the molecule's polarity and biological activity. nih.gov Regioselective functionalization at this position is crucial for the synthesis of 18α-Glycyrrhetyl-3-O-sulfate-d3. This is often achieved by protecting other reactive sites on the molecule while the C-3 hydroxyl group is modified. Various derivatives can be synthesized by introducing different functional groups at this position. nih.gov For the synthesis of the target compound, the focus is on introducing a sulfate (B86663) group.
Deuterium (B1214612) Incorporation Methodologies
Deuterium labeling is a valuable technique in drug discovery and development. nih.govclearsynth.com Replacing hydrogen with deuterium, a stable isotope, can alter the pharmacokinetic profile of a drug, often leading to increased metabolic stability. clearsynth.commedchemexpress.com
Introduction of Deuterium via Exchange Reactions
Deuterium can be introduced into a molecule through hydrogen-deuterium exchange reactions. chem-station.com These reactions are often catalyzed by acids or bases, or they can be mediated by transition metals. chem-station.com The specific conditions of the exchange reaction will determine the position and extent of deuterium incorporation. For complex molecules like triterpenoids, achieving selective deuteration at a specific site can be challenging.
Stereospecific Deuteration Approaches for Complex Triterpenoid Structures
For complex structures like triterpenoids, achieving stereospecific deuteration is often necessary to maintain the desired biological activity. This can be accomplished through various synthetic strategies. Photochemical methods are emerging as a promising approach for the deuteration of complex organic molecules, offering mild reaction conditions and the potential for late-stage functionalization. rsc.org
The table below details different deuteration methods.
| Method | Description | Application | Reference |
| Hydrogen-Deuterium Exchange | Catalyzed by acids, bases, or transition metals. | General deuteration. | chem-station.com |
| Photochemical Deuteration | Uses light to promote deuterium incorporation. | Late-stage deuteration of complex molecules. | rsc.org |
Sulfation Chemistry for the Formation of 3-O-Sulfate Moiety
The final step in the synthesis of 18α-Glycyrrhetyl-3-O-sulfate-d3 is the introduction of a sulfate group at the C-3 position. This is typically achieved through a sulfation reaction. A common method for sulfating alcohols is the use of a sulfur trioxide-pyridine complex (SO3·Py). nih.gov This reagent is effective for the sulfation of the hydroxyl group on the glycyrrhetinic acid backbone. The reaction is typically carried out in a dry pyridine (B92270) solvent. nih.gov Following the reaction, the product is worked up and purified to yield the desired 3-O-sulfate derivative. nih.gov The presence of the sulfate group can significantly impact the biological properties of the molecule. nih.govnih.gov
Reagents and Reaction Conditions for Sulfation of Sterically Hindered Alcohols
The sulfation of the 3-hydroxyl group of 18α-glycyrrhetinic acid, the precursor to the target molecule, presents a significant challenge due to steric hindrance. The choice of sulfating agent and reaction conditions is paramount to achieving a successful and selective reaction.
A variety of reagents and methods have been developed for the sulfation of alcohols, each with its own advantages and limitations, particularly when dealing with sterically hindered substrates. Common sulfating agents include sulfur trioxide complexes, such as those with pyridine, trimethylamine, or dimethylformamide (DMF), as well as chlorosulfonic acid. nih.govgoogle.com
For sterically hindered alcohols, sulfur trioxide-amine complexes are often preferred. For instance, the SO₃-NEt₃ complex has been used to sulfate hindered hydroxyl groups, sometimes requiring elevated temperatures (70–95 °C) to drive the reaction to completion. nih.gov Another approach involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) and sulfuric acid in DMF at low temperatures. nih.gov The proposed mechanism for the latter involves the formation of a reactive intermediate that can then be attacked by the alcohol. nih.gov The order of addition of reactants in this method is crucial for its success. nih.gov
The introduction of the deuterium label (d3) would typically be accomplished by using a deuterated precursor of 18α-glycyrrhetinic acid. This labeled precursor would then undergo the sulfation reaction.
Interactive Table 1: Reagents for Sulfation of Sterically Hindered Alcohols
| Reagent/System | Typical Conditions | Notes |
| Sulfur trioxide-trimethylamine (SO₃-NMe₃) | Dry DMF, 55 °C, 24 h | Effective for sulfating hydroxyl groups. nih.gov |
| Sulfur trioxide-triethylamine (SO₃-NEt₃) | Room temperature for unhindered -OH; 70-95 °C for hindered -OH | Allows for selective sulfation based on steric hindrance. nih.gov |
| Dicyclohexylcarbodiimide (DCC)/H₂SO₄ | DMF, ~4 °C, ~15 minutes | Order of reactant addition is critical. nih.gov |
| Sulfamic acid | Can be used with catalysts like pyridine or urea | Often gives poor yields with secondary alcohols. nih.gov |
| Chlorosulfonic acid | Highly exothermic reaction | Careful temperature control is necessary to avoid product degradation. google.com |
Optimization of Reaction Yields and Purity Profiles
Optimizing the yield and purity of 18α-Glycyrrhetyl-3-O-sulfate-d3 requires careful control over several reaction parameters. The molar ratio of the sulfating agent to the alcohol is a critical factor. An excess of the sulfating agent can lead to unwanted side reactions and the formation of impurities, while an insufficient amount will result in low conversion rates. researchgate.netscispace.com
Solvent choice also plays a significant role. While DMF is commonly used, other solvents like tetrahydrofuran (B95107) (THF) and dioxane have been investigated, though they may lead to undesirable side products. nih.gov The reaction temperature must be carefully controlled to balance the reaction rate with the stability of the product. For highly exothermic reactions, such as those involving chlorosulfonic acid, maintaining a low temperature is crucial to prevent charring and discoloration of the product. google.com
The work-up procedure is also vital for ensuring high purity. This often involves neutralization of the reaction mixture with a base, followed by extraction and purification steps. google.com Rapid and thorough mixing during neutralization is essential to prevent hydrolysis of the newly formed sulfate ester. google.com
Interactive Table 2: Factors for Optimizing Sulfation Reactions
| Parameter | Considerations | Impact on Yield and Purity |
| Molar Ratio of Reactants | Stoichiometric or slight excess of sulfating agent is often optimal. | Excess can lead to byproducts; insufficient amounts lead to low conversion. researchgate.netscispace.com |
| Reaction Temperature | Varies depending on the reagent; low temperatures for highly reactive agents. | Affects reaction rate and stability of the product; can prevent degradation. nih.govgoogle.com |
| Solvent | Must be dry and inert to the reactants. | Can influence reaction rate and the formation of side products. nih.gov |
| Reaction Time | Monitored to ensure complete conversion without product degradation. | Inadequate time leads to incomplete reaction; excessive time can increase impurities. epo.org |
| Neutralization | Rapid and efficient mixing with a suitable base. | Prevents hydrolysis of the sulfate ester and improves product purity. google.com |
Purification and Isolation Techniques for Labeled Triterpenoid Sulfates
The purification of triterpenoid sulfates like 18α-Glycyrrhetyl-3-O-sulfate-d3 from a complex reaction mixture is a multi-step process that often employs various chromatographic techniques. The goal is to isolate the target compound with a high degree of purity.
Commonly used techniques for the separation and purification of triterpenoids and their derivatives include:
Column Chromatography: Silica gel column chromatography is a fundamental technique used for the initial purification of the crude product. nih.govmdpi.com Elution is typically performed with a gradient of solvents, such as chloroform/ethanol/water mixtures, to separate compounds based on their polarity. mdpi.com
Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the column chromatography and to identify fractions containing the desired product. nih.govmdpi.com
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for the final purification of the compound, often yielding high-purity products. nih.govresearchgate.net It separates compounds based on their hydrophobicity.
Macroporous Resin Adsorption Chromatography: This technique is advantageous due to the reusability of the resin, good adsorption efficiency, and fast exchange rates, making it suitable for the separation of triterpenoids. nih.gov
Recrystallization: This can be an effective final step to obtain a highly crystalline and pure product. nih.gov
The purity of the final isolated compound is typically assessed using analytical techniques such as HPLC and mass spectrometry to confirm its identity and isotopic enrichment. nih.gov
Interactive Table 3: Purification Techniques for Triterpenoid Sulfates
| Technique | Principle | Application in Purification |
| Silica Gel Column Chromatography | Adsorption chromatography based on polarity. | Initial cleanup of the crude reaction mixture to separate major components. nih.govmdpi.com |
| Reversed-Phase HPLC | Partition chromatography based on hydrophobicity. | High-resolution separation for final purification to achieve high purity. nih.govresearchgate.net |
| Macroporous Resin Chromatography | Adsorption/desorption based on molecular size and polarity. | Effective for enrichment and separation from aqueous solutions. nih.gov |
| Recrystallization | Differential solubility at varying temperatures. | Final purification step to obtain a crystalline product of high purity. nih.gov |
Advanced Analytical Characterization and Quantification Strategies for 18α Glycyrrhetyl 3 O Sulfate D3
Mass Spectrometry (MS)-Based Methodologies
Mass spectrometry, particularly when coupled with liquid chromatography, stands as the cornerstone for the analysis of 18α-Glycyrrhetyl-3-O-sulfate-d3. Its high sensitivity and specificity are essential for distinguishing the analyte from endogenous interferences and quantifying it at low concentrations.
Development of Liquid Chromatography-Mass Spectrometry (LC-MS) Protocols
The development of robust LC-MS methods is fundamental for the reliable quantification of glycyrrhetyl sulfates. While specific protocols for the 18α-d3 variant are proprietary, methods developed for the closely related 18β-isomer provide a clear blueprint for its analysis. A typical protocol involves reverse-phase chromatography to separate the compound from other metabolites. nih.gov
For instance, a successful separation can be achieved using a mixed-mode C18 column, such as a Scherzo SM-C18, which offers both reversed-phase and ion-exchange retention mechanisms. nih.gov The mobile phase commonly consists of a two-solvent system employing an aqueous buffer and an organic solvent, which allows for gradient elution to effectively resolve the analyte. nih.gov A representative gradient system is detailed below.
Table 1: Example LC Gradient for Glycyrrhetyl Sulfate (B86663) Analysis
| Time (minutes) | Mobile Phase A (%) (5 mM Ammonium (B1175870) Acetate (B1210297) in Water) | Mobile Phase B (%) (125 mM Ammonium Acetate in Acetonitrile (B52724)/Water 4:1) |
|---|---|---|
| 0.0 | 50 | 50 |
| 3.0 | 0 | 100 |
| 10.0 | 0 | 100 |
This table is illustrative, based on a published method for a related compound. nih.gov
This chromatographic setup, coupled with a mass spectrometer, enables the separation and detection of the target analyte in complex samples like plasma and urine. nih.gov
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique for confirming the identity of 18α-Glycyrrhetyl-3-O-sulfate-d3 and ensuring accurate quantification. In this method, the deprotonated molecule, or precursor ion, is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions.
For 18α-Glycyrrhetyl-3-O-sulfate-d3, analysis is typically performed in negative ionization mode, yielding a deprotonated precursor ion [M-H]⁻. The molecular formula for the non-deuterated compound is C₃₀H₄₆O₅S, giving a monoisotopic mass of approximately 518.3 g/mol . The d3-labeled standard would have a mass of approximately 521.3 g/mol . Therefore, the expected precursor ion for the internal standard would be at m/z 520.3.
The fragmentation of aliphatic sulfate conjugates is well-understood. uab.edu A characteristic fragmentation pathway involves the neutral loss of the SO₃ group (79.9568 Da). Another common fragment corresponds to the bisulfate ion, HSO₄⁻, at m/z 97. uab.edu These predictable fragmentation patterns are used to set up selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments for highly specific quantification.
Table 2: Predicted MS/MS Transitions for 18α-Glycyrrhetyl-3-O-sulfate-d3
| Ion Type | Predicted m/z | Description |
|---|---|---|
| Precursor Ion [M-H]⁻ | 520.3 | Deprotonated molecule of the d3-labeled standard. |
| Product Ion [M-H-SO₃]⁻ | 440.3 | Resulting from the neutral loss of the sulfate group (SO₃). |
These values are predicted based on the structure and general fragmentation rules for sulfated compounds.
Application of 18α-Glycyrrhetyl-3-O-sulfate-d3 as an Internal Standard in Quantitative Bioanalysis
The primary application of 18α-Glycyrrhetyl-3-O-sulfate-d3 is as an internal standard (IS) in quantitative bioanalysis. An ideal internal standard should behave identically to the analyte during sample extraction, processing, and chromatographic separation, but be distinguishable by the detector.
Stable isotope-labeled (SIL) standards, such as this d3-labeled compound, are considered the gold standard for quantitative LC-MS. The deuterium (B1214612) atoms increase the mass by three Daltons, allowing the mass spectrometer to differentiate it from the endogenous, non-labeled analyte. However, the addition of deuterium has a negligible effect on the compound's physicochemical properties, meaning it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement.
By adding a known amount of 18α-Glycyrrhetyl-3-O-sulfate-d3 to each sample at the beginning of the workflow, any variability or loss during the analytical process affects both the analyte and the IS equally. The final concentration of the analyte is determined by calculating the ratio of the analyte's MS signal to that of the IS. This ratiometric approach corrects for procedural errors and matrix effects, leading to highly accurate and precise quantification of compounds like 18β-Glycyrrhetyl-3-O-sulfate in biological samples. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive analytical technique for the complete structural elucidation of organic molecules, including 18α-Glycyrrhetyl-3-O-sulfate-d3. It provides detailed information about the carbon-hydrogen framework and the stereochemistry of the molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR for Comprehensive Structural Assignment
While a specific public record of the NMR data for 18α-Glycyrrhetyl-3-O-sulfate-d3 is not available, the assignments can be reliably predicted based on extensive data published for the 18β-isomer and related glycyrrhetinic acid derivatives. nih.goviosrphr.orgcabidigitallibrary.org
The ¹H NMR spectrum would show characteristic signals for the triterpenoid (B12794562) skeleton, including multiple methyl singlets, and complex overlapping multiplets for the methylene (B1212753) and methine protons. The presence of the sulfate group at the C-3 position would cause a significant downfield shift of the H-3 proton signal compared to its position in the parent 18α-glycyrrhetinic acid. The deuterium labeling would result in the absence of a specific proton signal at the site of labeling, confirming the position of the d3-tag.
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom appearing as a distinct signal. The C-3 carbon, bearing the sulfate ester, would be shifted significantly downfield. The chemical shifts of carbons near the C-18 position would be indicative of the α-stereochemistry, differing slightly from the more common 18β-isomer.
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for the Glycyrrhetyl Sulfate Skeleton
| Position | Representative δC (ppm) | Representative δH (ppm) |
|---|---|---|
| 3 | ~87 | ~3.9-4.1 |
| 11 | ~200 | ~5.6 |
| 18 | ~45-48 | ~1.8-2.0 |
| 30 | ~178 | - |
Note: These are approximate chemical shifts based on data for related compounds like 18β-glycyrrhetyl-3-O-sulfate and its derivatives. nih.goviosrphr.org The exact values for the 18α-d3 isomer may vary.
Two-Dimensional NMR Techniques for Connectivity and Stereochemical Confirmation
To unambiguously assign all proton and carbon signals and confirm the molecule's structure, a suite of two-dimensional (2D) NMR experiments is employed. These techniques were crucial in identifying the structures of related metabolites. nih.govd-nb.info
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically on adjacent carbons. It is used to trace the connectivity of the proton network within the rings of the triterpene structure. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached, providing a powerful method for assigning carbon signals based on their known proton assignments. nih.gov
ROESY (Rotating-frame Overhauser Effect Spectroscopy) / NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are connected through bonds. They are essential for confirming the stereochemistry of the molecule, such as the α-configuration at C-18, by observing spatial correlations between the C-18 proton and other nearby protons, like those of the methyl groups at C-27 and C-29. d-nb.info
Together, these advanced NMR techniques provide a comprehensive and definitive characterization of the molecular structure of 18α-Glycyrrhetyl-3-O-sulfate-d3.
Utility of Deuteration in Resolving Complex Spectral Overlaps and Enhancing Signal-to-Noise Ratios
In quantitative mass spectrometry, the use of stable isotope-labeled internal standards is considered the gold standard. The incorporation of deuterium atoms into the structure of 18α-Glycyrrhetyl-3-O-sulfate to create 18α-Glycyrrhetyl-3-O-sulfate-d3 offers significant advantages in analytical assays.
The primary utility of deuteration lies in its ability to shift the mass-to-charge ratio (m/z) of the molecule without significantly altering its chemical and physical properties. This mass shift is crucial for resolving the analyte signal from background noise and potential interferences from the sample matrix. When analyzing complex biological samples, co-eluting compounds can have m/z values that overlap with the target analyte, leading to inaccurate measurements. By using a deuterated standard, the mass spectrometer can be programmed to specifically detect the m/z of the analyte and the d3-labeled internal standard.
This targeted detection significantly enhances the signal-to-noise ratio. The internal standard, added at a known concentration to the sample, experiences the same extraction, derivatization, and ionization efficiencies as the endogenous analyte. By calculating the ratio of the analyte signal to the internal standard signal, any variations during sample preparation and analysis can be normalized, leading to more precise and accurate quantification. The three-dalton mass difference provided by the deuterium atoms is sufficient to move the internal standard signal to a region of the mass spectrum with lower background, further improving the limit of detection and quantification.
| Parameter | 18α-Glycyrrhetyl-3-O-sulfate | 18α-Glycyrrhetyl-3-O-sulfate-d3 | Rationale for Deuteration |
| Molecular Weight | Approximately 550.7 g/mol | Approximately 553.7 g/mol | Provides a distinct mass shift for mass spectrometry without altering chemical behavior. |
| Mass-to-Charge Ratio (m/z) | [M-H]⁻ at m/z 549.7 | [M-H]⁻ at m/z 552.7 | Allows for specific and simultaneous detection of the analyte and internal standard, minimizing spectral overlap. |
| Signal-to-Noise Ratio | Variable, susceptible to matrix effects | Enhanced due to specific m/z detection and reduced background interference. | Improves analytical sensitivity and the reliability of low-level quantification. |
Chromatographic Separations
Chromatographic techniques are essential for the purification and analytical assessment of 18α-Glycyrrhetyl-3-O-sulfate-d3, ensuring its suitability as an internal standard.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of 18α-Glycyrrhetyl-3-O-sulfate-d3 and for its separation from related compounds. Reversed-phase HPLC is commonly employed for this purpose, utilizing a nonpolar stationary phase and a polar mobile phase.
The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For 18α-Glycyrrhetyl-3-O-sulfate-d3, a C18 column is often the stationary phase of choice. The mobile phase typically consists of a mixture of an aqueous buffer (such as ammonium acetate or formic acid in water) and an organic solvent (like acetonitrile or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is generally used to achieve optimal separation of the target compound from any impurities or related substances.
The deuteration of the molecule does not significantly impact its retention time in reversed-phase HPLC compared to its non-deuterated counterpart. This co-elution is advantageous when used as an internal standard in LC-MS methods, as both the analyte and the standard are subjected to the same chromatographic conditions and potential matrix effects at the same point in the analytical run. The purity of 18α-Glycyrrhetyl-3-O-sulfate-d3 is assessed by monitoring the chromatogram for any extraneous peaks, with the area of the main peak representing the purity level.
| HPLC Parameter | Typical Conditions for 18α-Glycyrrhetyl-3-O-sulfate-d3 Analysis |
| Stationary Phase | C18 (Octadecyl-silica) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV (e.g., at 254 nm) or Mass Spectrometry |
The parent molecule, glycyrrhetinic acid, possesses several chiral centers, making it a chiral molecule. Consequently, its derivatives, including 18α-Glycyrrhetyl-3-O-sulfate-d3, are also chiral. When the stereochemical integrity of the compound is critical, chiral chromatography is employed to separate the enantiomers and assess the enantiomeric purity.
Chiral chromatography utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers of the analyte. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, result in different retention times for the different enantiomers, allowing for their separation and quantification.
For a compound like 18α-Glycyrrhetyl-3-O-sulfate-d3, a polysaccharide-based CSP, such as one derived from cellulose (B213188) or amylose, might be effective. The mobile phase is typically a mixture of a nonpolar solvent like hexane (B92381) or heptane (B126788) and a polar modifier such as isopropanol (B130326) or ethanol. The choice of the specific CSP and mobile phase composition is critical and often requires methodological development to achieve baseline separation of the enantiomers. The enantiomeric excess can then be calculated from the peak areas of the separated enantiomers in the chromatogram, providing a measure of the enantiomeric purity of the sample.
| Chiral Chromatography Parameter | Illustrative Conditions for Enantiomeric Purity |
| Stationary Phase | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Hexane/Isopropanol mixture |
| Elution Mode | Isocratic |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV or Circular Dichroism (CD) |
Enzymatic Sulfation and Desulfation Pathways of Glycyrrhetinic Acid Derivatives in Biological Systems
Identification and Characterization of Sulfotransferases (SULTs) Involved in 3-O-Sulfation of Triterpenoids
Sulfation is a major phase II metabolic reaction that involves the transfer of a sulfonate group (SO3-) from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a substrate. This reaction, catalyzed by sulfotransferases, generally increases the water solubility of lipophilic compounds, aiding their elimination. uniprot.org The formation of 18β-glycyrrhetyl-3-O-sulfate is a recognized metabolic step for glycyrrhetinic acid. nih.govd-nb.info
The sulfotransferase family comprises several isoforms with varying substrate specificities. nih.gov For steroids and related molecules like triterpenoids, the SULT2A subfamily is of primary importance. SULT2A1, also known as dehydroepiandrosterone (B1670201) sulfotransferase (DHEA-ST), is the principal enzyme responsible for the sulfation of steroids and bile acids in the human liver and adrenal glands. uniprot.orgnih.gov Given the structural similarity of glycyrrhetinic acid to steroid molecules, SULT2A1 is the most likely enzyme to catalyze the 3-O-sulfation of both 18α- and 18β-glycyrrhetinic acid.
Studies have shown that glycyrrhetinic acid can inhibit the sulfation of other SULT2A1 substrates, which strongly suggests that it interacts with the active site of this enzyme and is likely a substrate itself. frontiersin.org The metabolic pathway from glycyrrhetinic acid to its sulfated conjugates is considered a three-step process potentially involving sulfotransferase, cytochrome P450, and glucuronyltransferase. nih.gov
While direct kinetic data for the sulfation of 18α-glycyrrhetinic acid are not widely available, the kinetics of SULT2A1 have been studied with its primary endogenous substrates. Understanding these interactions provides a framework for its potential activity with glycyrrhetinic acid. The Michaelis-Menten constant (Km), which represents the substrate concentration at half-maximal velocity, indicates the affinity of the enzyme for the substrate.
| Substrate | Km (μM) | Enzyme Source |
| DHEA | 0.8 | Recombinant Human SULT2A1 |
| DHEA | 1.6 | Recombinant Human SULT2A1 |
| DHEA | 3.1 | Recombinant Human SULT2A1 |
| (24S)-hydroxycholesterol | 0.1 | Recombinant Human SULT2A1 |
Table 1: Reported Km values for various substrates of the SULT2A1 enzyme. Data sourced from UniProt. uniprot.org
These studies demonstrate that SULT2A1 has a high affinity (low Km value) for various steroid alcohols. uniprot.org Furthermore, research has demonstrated that glycyrrhetinic acid can inhibit the SULT2A1-mediated conjugation of dehydroepiandrosterone (DHEA) and deoxycorticosterone, indicating a direct interaction between glycyrrhetinic acid and the enzyme. frontiersin.org
Enzymatic Desulfation by Sulfatases
Desulfation is the reverse process of sulfation, where a sulfate (B86663) group is hydrolyzed from a molecule. This reaction is catalyzed by sulfatase enzymes and can be crucial for reactivating a sulfated compound to its biologically active form. nih.gov
Steroid sulfatase (STS), also known as steryl-sulfatase, is the key enzyme responsible for the hydrolysis of a wide range of sulfated steroids, such as estrone (B1671321) sulfate and DHEA sulfate, into their unconjugated, active forms. nih.govwikipedia.org STS is widely distributed throughout the body and plays a pivotal role in regulating steroid hormone action. nih.govtaylorandfrancis.com Given its broad substrate specificity for steroid sulfates, it is the primary candidate for the enzymatic hydrolysis of 18α-glycyrrhetyl-3-O-sulfate back to 18α-glycyrrhetinic acid. The activity of STS is particularly relevant in hormone-dependent tissues and conditions. nih.gov Studies have also shown that certain triterpenes can act as inhibitors of steroid sulfatase, highlighting the interaction between this class of compounds and the enzyme. nih.gov
Detailed kinetic studies specifically characterizing the desulfation of 18α-glycyrrhetyl-3-O-sulfate by steroid sulfatase are not extensively documented in the available literature. However, the general mechanism of sulfatases involves the hydrolysis of a sulfate ester bond. nih.gov Studies on arylsulfatases from sources like Helix pomatia show a clear preference for phenolic sulfates over alkyl sulfates, but they are capable of hydrolyzing a variety of sulfated compounds under specific conditions. The precise rate and efficiency of this reaction for glycyrrhetyl sulfate derivatives would require specific enzymatic assays.
Metabolic Profiling of 18α-Glycyrrhetyl-3-O-sulfate in Pre-clinical Animal Models
Metabolic studies, primarily conducted on the 18β-isomer, have provided significant insights into the in vivo fate of glycyrrhetinic acid. These studies often use rat models, including normal Sprague-Dawley (SD) rats and Eisai Hyperbilirubinuria Rats (EHBRs), which have a congenital deficiency in the multidrug resistance-associated protein 2 (Mrp2) transporter. This deficiency alters the excretion pathway of metabolites, causing them to accumulate in the plasma and urine, making them easier to detect and identify. nih.govd-nb.inforesearchgate.net
In these studies, 18β-glycyrrhetyl-3-O-sulfate was identified as a major metabolite of glycyrrhetinic acid. nih.govnih.govcontinental.edu.pe When EHBRs were treated orally with glycyrrhetinic acid, significant levels of its sulfated metabolites were detected in both plasma and urine, whereas these levels were much lower in normal SD rats, where the primary excretion route is through bile. nih.gov
| Animal Model | Treatment | Sample | Metabolite | Concentration (at 12h post-treatment) |
| SD Rat | Oral 18β-GA | Plasma | 18β-Glycyrrhetinic Acid (GA) | 4.7 µM |
| SD Rat | Oral 18β-GA | Plasma | 18β-Glycyrrhetyl-3-O-sulfate | 0.3 µM |
| EHBR | Oral 18β-GA | Plasma | 18β-Glycyrrhetinic Acid (GA) | ~10 µM |
| EHBR | Oral 18β-GA | Plasma | 18β-Glycyrrhetyl-3-O-sulfate | ~10 µM |
| EHBR | Oral 18β-GA | Plasma | 22α-hydroxy-18β-glycyrrhetyl-3-O-sulfate | ~10 µM |
| EHBR | Oral 18β-GA | Plasma | 22α-hydroxy-18β-glycyrrhetyl-3-O-sulfate-30-glucuronide | ~10 µM |
Table 2: Comparative metabolic profiling of 18β-glycyrrhetinic acid (GA) and its sulfated metabolites in Sprague-Dawley (SD) and Mrp2-deficient (EHBR) rats. Data sourced from Ishiuchi et al. (2019). nih.gov
These findings suggest that under normal physiological conditions, 18β-glycyrrhetyl-3-O-sulfate is formed in the liver and rapidly eliminated into the bile via the Mrp2 transporter. nih.gov In cases of Mrp2 dysfunction, the metabolite enters systemic circulation and is excreted via the urine. d-nb.inforesearchgate.net While a direct comparison study is lacking for the 18α-isomer, it is plausible that it follows a similar metabolic pathway, though potentially at a different rate. nih.gov
Excretion and Disposition in Rodent Models (e.g., Rats)
In rodent models, particularly rats, the disposition of glycyrrhetinic acid is characterized by dose-dependent pharmacokinetics, indicating that its elimination pathways can become saturated at higher doses. nih.gov The primary route of elimination for glycyrrhetinic acid and its metabolites is through the bile. nih.gov Following administration, glycyrrhetinic acid undergoes significant enterohepatic recycling. Metabolites excreted in the bile can be reabsorbed from the intestine, which sustains plasma concentrations of the parent compound. nih.gov Studies using rats with biliary fistulas (preventing reabsorption) showed a decline in plasma levels of glycyrrhetinic acid over time, confirming the importance of this recycling mechanism. nih.gov
Interactive Data Table: Pharmacokinetic Parameters of Glycyrrhetinic Acid in Rats
| Parameter | Observation in Rat Models | Significance |
| Elimination | Dose-dependent, suggesting saturable processes. nih.gov | At higher concentrations, the clearance rate may decrease, leading to longer exposure. |
| Primary Excretion Route | Biliary excretion. nih.gov | The liver and biliary system are critical for clearing the compound from the body. |
| Enterohepatic Recycling | Significant reabsorption of metabolites from the intestine. nih.gov | This process prolongs the presence of the compound and its metabolites in the system. |
| Metabolite Formation | Conjugation (glucuronidation and sulfation) occurs in the liver prior to excretion. nih.govnih.gov | Phase II metabolism is essential for preparing the compound for biliary elimination. |
Identification of Other Phase I and Phase II Metabolites in Animal Tissues and Biofluids
Research in specialized rat models, such as the Eisai hyperbilirubinuria rat (EHBR), which has a deficiency in the Mrp2 transport protein, has been instrumental in identifying key metabolites of glycyrrhetinic acid. In the urine of EHBRs treated with glycyrrhetinic acid, several sulfated metabolites have been discovered. nih.gov
These include:
18β-glycyrrhetyl-3-O-sulfate : A direct sulfation product of glycyrrhetinic acid. nih.gov
22α-hydroxy-18β-glycyrrhetyl-3-O-sulfate : A metabolite that has undergone both Phase I (hydroxylation at the C-22α position) and Phase II (sulfation at the C-3 position) reactions. nih.gov
The discovery of these compounds highlights that the metabolism of glycyrrhetinic acid can involve multiple steps, creating a variety of derivatives. nih.gov In addition to sulfated metabolites, glucuronidated conjugates are also prominent. 3-monoglucuronyl-glycyrrhetinic acid (3MGA) is another major Phase II metabolite found in plasma and urine. nih.gov The relative abundance of these metabolites can be influenced by the functional status of hepatic transporters. nih.gov
Interactive Data Table: Identified Metabolites of Glycyrrhetinic Acid in Rat Biofluids
| Metabolite Name | Metabolic Pathway | Biofluid Detected In | Key Finding |
| 18β-glycyrrhetyl-3-O-sulfate | Phase II (Sulfation) | Urine nih.gov | A direct sulfated conjugate of glycyrrhetinic acid. nih.gov |
| 22α-hydroxy-18β-glycyrrhetyl-3-O-sulfate | Phase I (Hydroxylation) & Phase II (Sulfation) | Urine nih.gov | Demonstrates sequential metabolism involving both major phases. nih.gov |
| 3-monoglucuronyl-glycyrrhetinic acid (3MGA) | Phase II (Glucuronidation) | Plasma, Urine nih.gov | A major glucuronidated metabolite actively transported into tubules. nih.gov |
Transport Mechanisms of Sulfated Triterpenoids Across Biological Membranes
The transport of sulfated triterpenoids like 18β-glycyrrhetyl-3-O-sulfate across cellular membranes is a critical step in their elimination. This process is not passive but is mediated by specific protein transporters, primarily belonging to the Organic Anion Transporter (OAT) and Multidrug Resistance-Associated Protein (MRP) families.
Substrate Recognition by Organic Anion Transporters (OATs)
Organic Anion Transporters are a family of proteins crucial for the uptake of a wide variety of endogenous and exogenous substances, including many drugs and their metabolites, from the bloodstream into cells, particularly in the kidney. wikipedia.orgnih.gov Studies have shown that Phase II conjugation is key for interaction with these transporters. While glycyrrhetinic acid itself is not a substrate for OATs and may even act as an inhibitor, its conjugated metabolites are recognized and transported. nih.govmedicationsandnutrition.commedicationsandnutrition.com
Specifically, 18β-glycyrrhetyl-3-O-sulfate and its hydroxylated form have been identified as substrates for OAT1 (SLC22A6) and OAT3 (SLC22A8). nih.gov Similarly, the glucuronidated metabolite, 3-monoglucuronyl-glycyrrhetinic acid, is also a substrate for OAT1 and OAT3. nih.gov This transport into renal tubular cells is the first step in the active secretion of these metabolites into the urine. The recognition by OATs is dependent on the anionic nature of the sulfate or glucuronide group added during metabolism. nih.govnih.gov
Role of Multidrug Resistance-Associated Proteins (Mrps) in Biliary Excretion
Following uptake into liver cells (hepatocytes) and conjugation, sulfated and glucuronidated metabolites of glycyrrhetinic acid must be exported into the bile for elimination. This canalicular (apical) transport is largely mediated by members of the Multidrug Resistance-Associated Protein (MRP) family, particularly MRP2 (also known as ABCC2). nih.gov Mrp2 is a key transporter responsible for the biliary excretion of a wide range of conjugated compounds, including sulfated and glucuronidated metabolites. researchgate.net
Studies in Mrp2-deficient rats have demonstrated the transporter's critical role. In these animals, the biliary excretion of glycyrrhetinic acid metabolites is significantly impaired, leading to their accumulation in plasma and subsequent elimination via alternative routes, such as urinary excretion. nih.gov For instance, the biliary excretion of the glucuronide metabolite 3MGA is known to be dependent on hepatic Mrp2. nih.gov Given that Mrp2 transports numerous sulfated metabolites, it is the primary transporter responsible for the biliary efflux of 18β-glycyrrhetyl-3-O-sulfate from the liver into the bile. researchgate.net Other transporters, such as MRP3 and MRP4, located on the basolateral membrane of hepatocytes, can act as alternative routes, transporting conjugates back into the blood when biliary excretion via MRP2 is compromised. nih.gov
Molecular Mechanisms of Interaction of Sulfated Glycyrrhetinic Acid Analogues with Cellular Targets
Inhibition of Enzyme Activities by Sulfated Triterpenoids
A primary mechanism by which these compounds exert their effects is through the direct inhibition of key metabolic enzymes. This activity is particularly well-documented for 11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2).
In vitro studies have consistently identified sulfated metabolites of glycyrrhetinic acid (GA) as potent inhibitors of 11β-HSD2, an enzyme crucial for converting active cortisol to inactive cortisone. 18β-Glycyrrhetyl-3-O-sulfate is a major metabolite of glycyrrhetinic acid and a powerful inhibitor of 11β-HSD2. researchgate.net Research using rat kidney microsomes demonstrated that 18β-Glycyrrhetyl-3-O-sulfate inhibits type 2 11β-hydroxysteroid dehydrogenase with a half-maximal inhibitory concentration (IC₅₀) of 0.10 µM. researchgate.net
Further studies have identified other related metabolites, such as 22α-hydroxy-18β-glycyrrhetyl-3-O-sulfate and 22α-hydroxy-18β-glycyrrhetyl-3-O-sulfate-30-glucuronide. nih.govnih.govnagoya-cu.ac.jp Comparative analyses have shown that both 18β-glycyrrhetyl-3-O-sulfate and its 22α-hydroxy analogue are more potent inhibitors of rat 11β-HSD2 than the glucuronidated version. nih.govnih.govnagoya-cu.ac.jp The potent inhibition of this enzyme by these metabolites is considered a primary cause of the pseudoaldosteronism associated with licorice consumption. nih.govnih.gov
Interactive Table: Inhibitory Activity of Glycyrrhetinic Acid Analogues on 11β-HSD2
| Compound | IC₅₀ (µM) | Enzyme Source | Reference |
|---|---|---|---|
| 18β-Glycyrrhetyl-3-O-sulfate | 0.10 | Rat Kidney Microsome | researchgate.net |
| 18β-Glycyrrhetinic acid | 0.09 | Rat Hepatic Homogenate | nih.gov |
| 18β-Glycyrrhetinic acid | 0.36 | Rat Renal Homogenate | nih.gov |
Structure-activity relationship (SAR) studies reveal that specific chemical features of the glycyrrhetinic acid molecule are critical for its inhibitory effect on 11β-HSD2. Modifications at the C11, C24, and C30 positions of glycyrrhetinic acid play significant roles in the differential inhibitory effects on 11β-HSD isozymes. nih.gov
For instance, modification at the C30 position to form 18β-glycyrrhetol results in a weaker inhibitor than the parent glycyrrhetinic acid. nih.gov Furthermore, oxidation at the C24 position markedly reduces the inhibitory activity against both hepatic and renal 11β-HSD. nih.gov The presence of the sulfate (B86663) group at the C-3 position, as seen in 18β-glycyrrhetyl-3-O-sulfate, is a key feature of the highly potent metabolites found in vivo. nih.govnih.gov The comparison between 18β-glycyrrhetyl-3-O-sulfate and its hydroxylated (22α-hydroxy) and glucuronidated analogues further underscores the importance of the specific substitutions on the triterpenoid (B12794562) backbone for potent enzyme inhibition. nih.govnih.gov
Interaction with Nuclear Receptors and Transcription Factors in Cellular Models
Beyond direct enzyme inhibition, sulfated glycyrrhetinic acid analogues and their precursors can modulate the activity of nuclear receptors and transcription factors, which are central regulators of gene expression, particularly in the liver.
The Farnesoid X Receptor (FXR) is a nuclear receptor highly expressed in the liver and intestines, where it acts as a primary sensor for bile acids and plays a pivotal role in their metabolism. nih.govnih.gov Research has shown that 18β-glycyrrhetinic acid (18β-GA), the direct precursor to its sulfated form, is a significant activator of FXR. nih.govnih.gov Studies using HepG2 liver hepatoma cells demonstrated that 18β-GA induces the transactivation of FXR. researchgate.net The activation of the Sirt1/FXR signaling pathway by 18β-GA has been shown to control cholestasis. nih.gov In animal models of cholestatic liver injury, treatment with GA significantly upregulated the hepatic expression of FXR. nih.gov
While direct studies on 18β-Glycyrrhetyl-3-O-sulfate's effect on FXR are limited, the strong activity of its parent compound suggests that this pathway is central to the biological activity of this class of molecules. Other nuclear receptors, such as the pregnane (B1235032) X receptor (PXR), are also activated by 18β-GA, contributing to its hepatoprotective effects. nih.gov
The modulation of nuclear receptors like FXR by glycyrrhetinic acid leads to significant changes in the expression of downstream target genes in liver cells. Activation of FXR is known to regulate a suite of genes involved in bile acid homeostasis. nih.govnih.gov Studies have shown that GA treatment in mice increases the hepatic mRNA expression of key FXR target genes, including the bile salt export pump (BSEP) and the multidrug resistance-associated proteins MRP3 and MRP4. nih.gov These transporters are critical for exporting bile acids from hepatocytes, and their upregulation is a key choleretic mechanism. nih.gov
Furthermore, GA has been observed to influence the expression of inflammatory genes in the liver. It can inhibit the TLR2/NF-κB signaling pathway, leading to a significant decrease in the mRNA expression of pro-inflammatory cytokines and chemokines such as CCL2, CXCL2, IL-1β, IL-6, and TNF-α. nih.gov In other cellular models, GA has been shown to modulate the STAT3-HIF-1α pathway. nih.gov It also enhances the expression of hepatocyte-specific genes, including albumin (ALB), cytokeratin-18 (CK-18), and certain cytochrome P450 enzymes, during the differentiation of stem cells into hepatocyte-like cells. semanticscholar.org
Cellular Uptake and Intracellular Fate of Sulfated Triterpenoids
The ability of sulfated triterpenoids to interact with intracellular targets is dependent on their transport across the cell membrane. Specific transporters and receptors have been identified that mediate the uptake of these compounds, particularly into liver cells. Research has demonstrated that 18β-glycyrrhetyl-3-O-sulfate and its 22α-hydroxy analogue are substrates for organic anion transporter (OAT) 1 and OAT3. nih.govnih.govnagoya-cu.ac.jp
Additionally, hepatocytes express specific receptors for glycyrrhetinic acid on their sinusoidal surface. nih.govmdpi.com These GA receptors have a high affinity for glycyrrhetinic acid and are more abundant in liver tumor tissue compared to normal tissue. nih.gov This receptor-mediated endocytosis is a key mechanism for the liver-targeting properties of GA and its derivatives. nih.govmdpi.com Studies using GA-modified nanoparticles in HepG2 cells indicate that their uptake occurs via a caveolae- and clathrin-independent endocytosis pathway, which allows them to bypass degradation in lysosomes, leading to higher intracellular concentrations. mdpi.com
Investigation of Uptake Pathways in Hepatocytes and Other Cell Types
The entry of sulfated glycyrrhetinic acid analogues into cells is not a passive process but is mediated by specific transporter proteins. Research has identified that these compounds are recognized and transported by members of the organic anion transporter (OAT) family.
A significant study involving metabolites of glycyrrhetinic acid (GA) found that 18β-glycyrrhetyl-3-O-sulfate is a substrate for both organic anion transporter 1 (OAT1) and OAT3. nih.govnih.govcontinental.edu.pe These transporters are part of the solute carrier (SLC) superfamily and play a crucial role in the transport of a wide range of endogenous and exogenous substances, including drugs and their metabolites, primarily in the kidney and liver. The identification of these specific transporters provides a clear mechanism for the cellular uptake of this sulfated analogue from the bloodstream into tissues expressing OAT1 and OAT3.
Glycyrrhetinic acid itself is known to be a ligand for receptors on the sinusoidal surface of mammalian hepatocytes, which facilitates its targeted uptake by the liver. mdpi.com While the C3-hydroxyl group (the site of sulfation) is suggested to have limited influence on the general liver-targeting action of the parent molecule, its modification by sulfation is critical for recognition by specific transporters like OAT1 and OAT3. mdpi.comnih.govnih.govcontinental.edu.pe
Furthermore, once inside hepatocytes, the disposition of these compounds can be influenced by other transporters. For instance, multidrug resistance-associated protein 2 (MRP2) is responsible for transporting divalent bile acids, including those conjugated with sulfate, suggesting a potential pathway for the efflux of these metabolites from the hepatocyte into the bile. frontiersin.org
Table 1: Transporters Involved in the Cellular Uptake of 18β-Glycyrrhetyl-3-O-sulfate
| Transporter | Compound | Finding | Reference |
|---|---|---|---|
| OAT1 | 18β-glycyrrhetyl-3-O-sulfate | Shown to be a substrate. | nih.govnih.govcontinental.edu.pe |
| OAT3 | 18β-glycyrrhetyl-3-O-sulfate | Shown to be a substrate. | nih.govnih.govcontinental.edu.pe |
Subcellular Localization Studies Using Labeled Analogues
Determining the precise location of a compound within a cell is crucial for understanding its mechanism of action. This is often achieved using labeled analogues, such as the deuterated compound 18β-Glycyrrhetyl-3-O-sulfate-d3 or fluorescently tagged versions. The deuterium (B1214612) atoms in the "-d3" analogue make it heavier than the natural compound, allowing it to be distinguished and quantified in biological samples using techniques like mass spectrometry, which is essential for pharmacokinetic and metabolite identification studies.
While specific studies detailing the subcellular localization of 18β-Glycyrrhetyl-3-O-sulfate-d3 are not extensively available in the public domain, the methodology has been applied to other similar molecules. For example, subcellular localization studies of other sulfated glycolipids in the nervous system have shown them to be enriched in specific membrane fractions, such as the axolemma. nih.gov
For glycyrrhetinic acid and its derivatives, which are known to interact with mitochondrial pathways, it is plausible that sulfated analogues could be found associated with mitochondria. mdpi.comnih.gov Glycyrrhetinic acid has been shown to induce oxidative stress in liver mitochondria and can trigger apoptosis through the intrinsic mitochondrial pathway. mdpi.comnih.gov Further research using labeled analogues like 18β-Glycyrrhetyl-3-O-sulfate-d3 is required to definitively map its distribution within hepatocytes and other target cells, clarifying whether it interacts with mitochondria, the endoplasmic reticulum, the nucleus, or remains in the cytoplasm.
Role of Sulfation in Modulating Molecular Interactions
Sulfation is a critical post-translational modification that significantly alters the physicochemical properties of a molecule, thereby modulating its biological activity and interactions. nih.gov The addition of a sulfate group (SO₃⁻) to the C3-hydroxyl position of glycyrrhetinic acid introduces a strong negative charge and increases the molecule's polarity.
This added negative charge plays a crucial role in how the molecule interacts with cellular targets, particularly proteins. The sulfate group can form strong ionic bonds or salt bridges with positively charged amino acid residues, such as arginine, on the surface of proteins. nih.gov This enhanced binding affinity can be critical for recognition by transporters like OAT1 and OAT3, which are specialized in handling negatively charged organic anions. nih.govnih.govcontinental.edu.pe
Research Applications and Future Directions for Deuterated Glycyrrhetyl Sulfates
Development of Advanced Analytical Standards for Complex Biological Matrices
The reliability of quantitative bioanalysis heavily depends on the quality of the analytical standards used. 18α-Glycyrrhetyl-3-O-sulfate-d3 serves as an ideal analytical standard for several reasons. Its chemical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during extraction and chromatographic separation. However, its distinct mass allows for clear differentiation by the mass spectrometer, minimizing interference from the endogenous compound. The synthesis of such deuterated standards, while challenging, is a critical step in developing validated assays for pharmacokinetic and metabolic studies. Commercial availability of precursors like 18α-glycyrrhetinic acid-d3 facilitates the synthesis of the sulfated and further derivatized forms.
Elucidation of Enzymatic Reaction Mechanisms via Kinetic Isotope Effect Studies
The replacement of hydrogen with deuterium (B1214612) can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.gov This effect is particularly pronounced when a carbon-hydrogen bond is broken in the rate-determining step of an enzymatic reaction. mdpi.com By comparing the reaction rates of the deuterated and non-deuterated substrates, researchers can gain insights into the transition state of the reaction and the mechanism of enzyme catalysis. nih.gov For example, if the sulfation or hydroxylation of 18α-glycyrrhetyl-3-O-sulfate-d3 is significantly slower than that of its non-deuterated counterpart, it would suggest that the cleavage of a C-D bond is involved in the rate-limiting step of that particular enzymatic transformation. Such studies are crucial for understanding the enzymes responsible for the metabolism of glycyrrhetinic acid isomers. mdpi.com
Table 2: Illustrative Kinetic Isotope Effect Data
| Enzymatic Reaction | Substrate | Rate Constant (k) | KIE (kH/kD) | Mechanistic Implication |
| Hydroxylation | 18α-Glycyrrhetyl-3-O-sulfate | kH | \multirow{2}{}{4.5} | C-H bond cleavage is likely rate-limiting. |
| 18α-Glycyrrhetyl-3-O-sulfate-d3 | kD | |||
| Glucuronidation | 18α-Glycyrrhetyl-3-O-sulfate | kH | \multirow{2}{}{1.1} | C-H bond cleavage is not rate-limiting. |
| 18α-Glycyrrhetyl-3-O-sulfate-d3 | kD |
Note: This table contains illustrative data to explain the concept of KIE and its interpretation.
Potential for Derivatization to Explore Novel Biological Activities at a Molecular Level
Chemical derivatization of 18α-Glycyrrhetyl-3-O-sulfate-d3 can be employed for two main purposes: to enhance its analytical properties or to explore novel biological activities. For analytical purposes, derivatization can improve volatility and ionization efficiency for techniques like gas chromatography-mass spectrometry (GC-MS). capes.gov.br Biologically, modifying the structure of glycyrrhetinic acid derivatives has been a strategy to enhance their therapeutic properties, such as anti-inflammatory or anti-cancer activities. nih.govnih.gov The introduction of different functional groups to the deuterated backbone of 18α-glycyrrhetyl-3-O-sulfate would allow for the synthesis of a library of novel compounds. The deuterium label would then facilitate the study of how these structural modifications affect their metabolic stability and biological activity at a molecular level.
Integration into Multi-Omics Research for Comprehensive Biological Understanding
Modern biomedical research is increasingly adopting a multi-omics approach, integrating data from genomics, transcriptomics, proteomics, and metabolomics to gain a holistic understanding of biological systems. nih.gov The use of deuterated compounds like 18α-Glycyrrhetyl-3-O-sulfate-d3 fits seamlessly into this paradigm. By tracing the metabolic fate of the labeled compound (metabolomics), researchers can correlate changes in metabolite levels with alterations in gene expression (transcriptomics) and protein abundance (proteomics) that are induced by the compound. mdpi.com This integrated analysis can reveal the comprehensive effects of the compound on cellular pathways and networks, providing a deeper understanding of its mechanism of action and potential therapeutic or toxicological effects. nih.govnih.gov For instance, a multi-omics study on licorice has already provided insights into the regulation of its key metabolites. nih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
